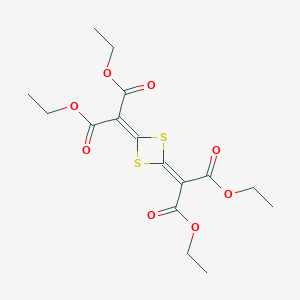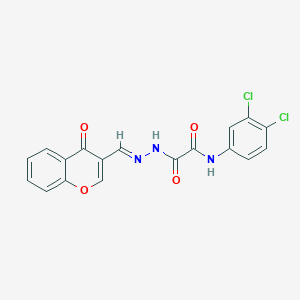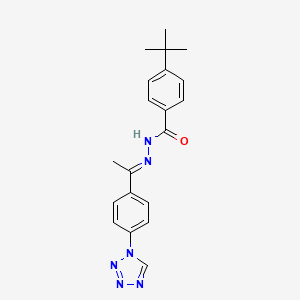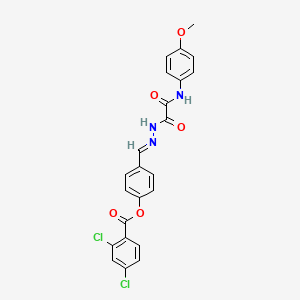
Propanedioic acid, 2,2'-(1,3-dithietane-2,4-diylidene)bis-, tetraethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE: is a unique organosulfur compound characterized by the presence of a 1,3-dithietane ring. This compound is known for its distinctive structure, which includes two sulfur atoms and a dimalonate moiety. It has a molecular formula of C16H20O8S2 and a molecular weight of 404.461 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE typically involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by the reduction of the resulting 1,3-dithietane 1-oxide using THF-borane . This method yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfur-containing intermediates.
Chemical Reactions Analysis
Types of Reactions: TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimalonate moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted dimalonates.
Scientific Research Applications
Chemistry: TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE is used as a building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its sulfur-containing structure suggests possible applications in the development of new pharmaceuticals and therapeutic agents .
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and advanced materials. It is also being investigated for its potential use in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE involves its ability to undergo various chemical transformations. The sulfur atoms in the 1,3-dithietane ring can participate in redox reactions, making the compound a versatile intermediate in organic synthesis. The dimalonate moiety can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
DIETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)BIS(CYANOACETATE): This compound has a similar 1,3-dithietane ring but with cyanoacetate groups instead of dimalonate.
2,2,4,4-Tetrachloro-1,3-dithietane: A photochemically-formed dimer of thiophosgene.
Uniqueness: TETRAETHYL 2,2’-(1,3-DITHIETANE-2,4-DIYLIDENE)DIMALONATE is unique due to its combination of a 1,3-dithietane ring and dimalonate moiety.
Properties
Molecular Formula |
C16H20O8S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
diethyl 2-[4-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3-dithietan-2-ylidene]propanedioate |
InChI |
InChI=1S/C16H20O8S2/c1-5-21-11(17)9(12(18)22-6-2)15-25-16(26-15)10(13(19)23-7-3)14(20)24-8-4/h5-8H2,1-4H3 |
InChI Key |
CQZLSMCISVQUMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SC(=C(C(=O)OCC)C(=O)OCC)S1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12038983.png)






![N'-[(E)-(3-chlorophenyl)methylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039018.png)

![1-Butyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12039030.png)
